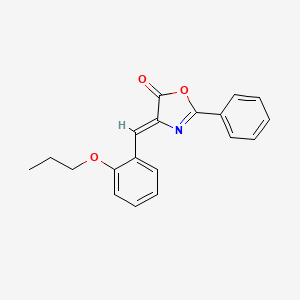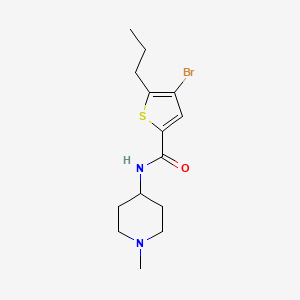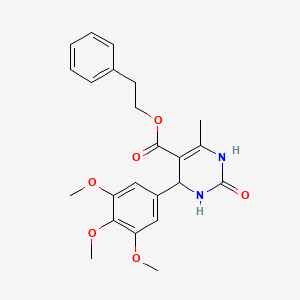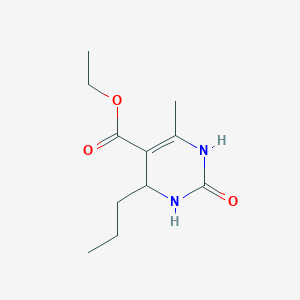
2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one, also known as PPO, is a heterocyclic compound that has been extensively studied due to its various biological activities. It belongs to the family of oxazolones, which are known for their diverse pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes, such as COX-2, or by interfering with the signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
Studies have shown that 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, which are involved in the inflammatory response. 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has also been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one in lab experiments is its diverse range of biological activities. This makes it a promising candidate for the development of new drugs. However, one of the limitations of using 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one is its low solubility in water, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one. One area of interest is the development of new drugs based on the structure of 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one. Another area of interest is the investigation of the mechanisms underlying its various biological activities. Additionally, further studies are needed to determine the potential side effects of 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one and to establish its safety profile in humans.
Méthodes De Synthèse
2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one can be synthesized through the condensation reaction between 2-propoxybenzaldehyde and 2-amino-phenyl-4-methoxy-acetic acid. The reaction is carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, at high temperature and pressure.
Applications De Recherche Scientifique
2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Studies have also shown that 2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one has the ability to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Propriétés
IUPAC Name |
(4Z)-2-phenyl-4-[(2-propoxyphenyl)methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-2-12-22-17-11-7-6-10-15(17)13-16-19(21)23-18(20-16)14-8-4-3-5-9-14/h3-11,13H,2,12H2,1H3/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSTCHBXGGHWIAJ-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-2-phenyl-4-(2-propoxybenzylidene)-1,3-oxazol-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-ethyl-5,6-diphenyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4937600.png)

![5-(3,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4937633.png)
![3-(2,3-dihydro-1H-inden-2-yl)-1-ethyl-8-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4937641.png)
![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4937648.png)
![N-(3-chlorophenyl)-N'-dibenzo[b,d]furan-2-ylurea](/img/structure/B4937654.png)
![N-(3-chlorophenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B4937662.png)
![5-(2,5-dimethyl-3-furyl)-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1,2,4-triazin-3-amine](/img/structure/B4937673.png)


![(3-bromobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4937694.png)
![5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4937708.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4937717.png)